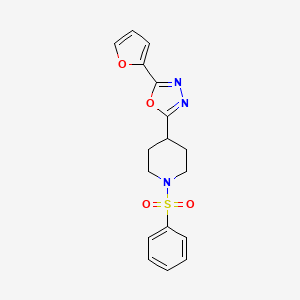

2-(Furan-2-yl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c21-25(22,14-5-2-1-3-6-14)20-10-8-13(9-11-20)16-18-19-17(24-16)15-7-4-12-23-15/h1-7,12-13H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRQGYMCIRMRPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2-(Furan-2-yl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(Furan-2-yl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is , with a molecular weight of approximately 361.34 g/mol. The structure features a furan ring and a piperidine moiety linked by an oxadiazole unit, which is critical for its biological activity.

Research indicates that oxadiazole derivatives exhibit various mechanisms through which they exert their biological effects. These include:

- Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to 2-(Furan-2-yl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells. The mechanism often involves the activation of caspases and modulation of p53 expression levels .

- Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. These studies suggest that modifications in the oxadiazole structure can enhance antibacterial potency .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-(Furan-2-yl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole and related compounds:

| Activity | Cell Line/Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 0.65 | |

| Apoptosis Induction | MCF-7 | N/A | |

| Antibacterial Activity | E. coli | 50 | |

| Antileukemic Activity | U-937 (Leukemia) | 0.12 |

Case Study 1: Anticancer Evaluation

In a recent study evaluating various oxadiazole derivatives, it was found that modifications to the phenyl and furan groups significantly influenced cytotoxicity against cancer cell lines. The compound exhibited higher activity than doxorubicin in certain assays, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of oxadiazole derivatives against Staphylococcus aureus. The study revealed that compounds with specific substitutions on the oxadiazole ring demonstrated enhanced antibacterial activity compared to standard antibiotics .

Comparison with Similar Compounds

Anti-inflammatory Activity

- Target Compound: No direct anti-inflammatory data is available. However, its structural analogs, such as 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole, exhibit 59.5% inhibition at 20 mg/kg, comparable to indomethacin (64.3%) .

Central Nervous System (CNS) Activity

- Electron-Withdrawing Groups : Compounds XIV and XV () with nitro groups at both positions 2 and 5 demonstrate potent CNS depressant effects due to enhanced membrane permeability and receptor binding . The target compound’s phenylsulfonyl group may mimic this effect but with reduced potency compared to nitro substituents.

Antimicrobial Activity

- Bacterial Targets : S-substituted derivatives like 7d () and 8g () show moderate to potent activity against Gram-negative bacteria. The target compound’s phenylsulfonyl group may enhance solubility and target binding compared to aliphatic thioethers (e.g., 7d), but its furan ring could reduce penetration efficiency .

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : Compounds with sulfonamide-linked piperidine moieties (e.g., ) exhibit AChE inhibition, suggesting the target compound may share this activity. However, the furan ring’s electronic effects could alter binding affinity compared to chlorophenyl or methoxy substituents .

Structure-Activity Relationships (SAR)

Position 2 :

- Furan vs. Aryl Groups : Furan’s oxygen atom enhances hydrogen bonding but may reduce lipophilicity compared to chlorophenyl or nitrophenyl groups, affecting blood-brain barrier penetration .

- Thioether vs. Sulfonamide : Thioether-linked substituents (e.g., 5a, 5g) improve fungicidal activity, while sulfonamides (target compound) favor enzyme inhibition .

Position 5: Piperidine Derivatives: Sulfonyl groups (phenylsulfonyl, tosyl) enhance solubility and target specificity compared to non-sulfonylated piperidines . Electron-Withdrawing Effects: Nitro groups (XIV, XV) increase CNS activity, while trifluoromethyl groups (5a, 5g) improve pesticidal effects .

Q & A

Q. Basic Research Focus

- Antibacterial Activity : Derivatives with sulfonyl-piperidine-oxadiazole scaffolds show moderate inhibition against Gram-negative bacteria (e.g., E. coli), with MIC values ranging 25–100 µg/mL .

- Structure-Activity Relationship (SAR) : The phenylsulfonyl group enhances lipophilicity, improving membrane penetration .

Can this compound be used in material science applications?

Basic Research Focus

Oxadiazoles like BPBD (a structural analog) are used as scintillation dopants due to their high fluorescence quantum yield. Key properties include:

- HOMO/LUMO Levels : ~6.2 eV (HOMO) and 2.4 eV (LUMO), enabling electron transport in polymers .

- Thermal Stability : Decomposition temperatures >250°C, suitable for high-temperature applications .

How can synthetic yield be optimized for this compound?

Q. Advanced Research Focus

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .

- Catalysis : Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) .

- Purification : Optimize pH during precipitation (pH 6–7) to minimize byproduct formation .

What computational methods predict the compound’s reactivity?

Q. Advanced Research Focus

- DFT Calculations : Model HOMO/LUMO gaps to assess charge transfer potential .

- Molecular Docking : Simulate binding to bacterial DNA gyrase (target for antibacterial activity) .

How to resolve contradictions in solubility vs. bioactivity data?

Q. Advanced Research Focus

- LogP Adjustments : Introduce hydrophilic groups (e.g., -OH, -COOH) to balance solubility without compromising activity.

- Prodrug Strategies : Mask sulfonyl groups with ester linkages to enhance aqueous solubility .

What toxicity profiles are associated with this compound?

Q. Advanced Research Focus

- Invertebrate Models : Analogous 1,3,4-oxadiazoles show LC₅₀ values >100 mg/L in Daphnia magna, indicating low acute toxicity .

- Cellular Assays : MTT assays on mammalian cell lines (e.g., HEK293) reveal IC₅₀ > 50 µM, suggesting tolerable cytotoxicity .

How should this compound be handled for stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.